Ilomastat (formerly known as GM6001) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent, competitive inhibitor of a wide range of MMPs, including collagenases, gelatinases, and stromelysins. [, , , , ] This broad inhibitory spectrum makes Ilomastat a valuable tool for investigating the roles of MMPs in various biological processes and disease models. Ilomastat has been extensively studied in preclinical research for its potential therapeutic applications in various conditions, including cancer, fibrosis, and inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Ilomastat is synthesized through a multi-step chemical process that typically involves the reaction of specific precursors under controlled conditions. The synthesis usually starts with the formation of a hydroxamate group, which is critical for its inhibitory activity against metalloproteinases.
Specific parameters such as temperature, pH, and reaction time are optimized to enhance yield and purity. For instance, maintaining a slightly acidic pH during the hydroxamate formation can improve the efficiency of the reaction .
Ilomastat's molecular structure features a hydroxamate moiety that is crucial for its interaction with metalloproteinases. The compound's structure can be represented as follows:
X-ray crystallography studies have provided insights into its binding conformation within metalloproteinase active sites, confirming its role as a competitive inhibitor .
Ilomastat primarily undergoes reactions that involve binding to metalloproteinases. The key reactions include:
The effectiveness of Ilomastat can be quantified using inhibition constants (IC50 values), which indicate its potency against specific metalloproteinases (e.g., IC50 values for MMP-2 range from 7 to 17 nmol/L) .
The mechanism by which Ilomastat exerts its effects involves several key steps:
This mechanism has been validated through various biochemical assays demonstrating reduced activity of metalloproteinases in the presence of Ilomastat .
Ilomastat exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and dictate how it should be stored and handled .
Ilomastat has diverse applications across various fields:
Clinical trials have explored these applications, demonstrating promising results that warrant further investigation into its therapeutic potential .
Ilomastat (Galardin, GM6001) is a hydroxamate-based inhibitor that achieves potent MMP inhibition through bidentate zinc coordination. The catalytic domain of MMPs contains a conserved zinc ion (Zn²⁺) coordinated by three histidine residues in the active site. Ilomastat’s hydroxamate group (–CONHOH) displaces the water molecule bound to Zn²⁺, forming two coordinate covalent bonds: one via the carbonyl oxygen and another via the hydroxylamine oxygen [2] [9]. This chelation locks Zn²⁺ in a distorted tetrahedral geometry, preventing substrate hydrolysis [4] [9]. Quantum mechanical calculations confirm that this interaction contributes ~60–70% of the binding free energy [9]. The hydrophobic backbone of Ilomastat further stabilizes the complex through van der Waals interactions with the S1' pocket (e.g., Leu82 and Ala84 in MMP-2) [9] [10].
Table 1: Structural Motifs in Ilomastat’s MMP Inhibition
Structural Element | Role in Inhibition | Interacting MMP Residues |
---|---|---|
Hydroxamate group | Bidentate Zn²⁺ chelation | His201, His205, His211 (MMP-2 numbering) |
β-substituted succinyl chain | Fills S1' pocket | Leu82, Ala84 (hydrophobic cleft) |
Tryptophanamide cap | Hydrogen bonding | Pro221, Tyr223 |
Isobutyl side chain | Van der Waals interactions | Val198, Leu199 |
Despite its broad-spectrum activity, Ilomastat exhibits significant variability in potency across MMP isoforms due to differences in S1' pocket depth and flexibility [3] [7] [10]:
Notably, Ilomastat’s broad inhibition profile stems from its ability to exploit conserved catalytic domains while tolering S1' pocket variations through adaptable hydrophobic groups [3] [7].
Table 2: Inhibition Profile of Ilomastat Across MMP Isoforms
MMP Isoform | Class | Kᵢ (nM) | Structural Basis of Affinity |
---|---|---|---|
MMP-8 | Collagenase | 0.1 | Deep hydrophobic S1' pocket optimizes tryptophan fitting |
MMP-9 | Gelatinase | 0.2 | Flexible S1' loop enhances ligand accommodation |
MMP-26 | Matrilysin | 0.36 | Narrow S1' pocket complements linear side chain |
MMP-2 | Gelatinase | 0.5 | Leu82/Ala84 enable tight van der Waals contacts |
MMP-14 | MT-MMP | 13.4 | Shallow S1' pocket reduces hydrophobic interactions |
MMP-3 | Stromelysin | 27 | Bulky residues (Phe/Lys) induce steric hindrance |
Ilomastat acts as a pure competitive inhibitor, competing directly with peptide substrates for the Zn²⁺-containing active site. Key kinetic parameters include [6] [10]:
Table 3: Kinetic Parameters of Ilomastat’s Competitive Inhibition
Parameter | MMP-2 | MMP-9 | MMP-14 |
---|---|---|---|
Kᵢ (nM) | 0.5 | 0.2 | 13.4 |
Kₘ shift (fold) | 47× | 38× | 15× |
Catalytic efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | 9.2 × 10⁴ | 7.8 × 10⁴ | 2.1 × 10⁴ |
BSP-induced Kᵢ increase | 47× | Not reported | Not reported |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7